![molecular formula C10H14N4O B1407154 4,4'-[Oxidi(metileno)]bis(1-metil-1H-pirazol) CAS No. 1858250-89-1](/img/structure/B1407154.png)
4,4'-[Oxidi(metileno)]bis(1-metil-1H-pirazol)
Descripción general
Descripción
4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) is a heterocyclic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde. One common method is the one-pot pseudo three-component reaction, where 3-methyl-5-pyrazolone derivatives react with aldehydes in the presence of a base such as sodium ethoxide in ethanol at elevated temperatures . Another approach involves the one-pot pseudo five-component reaction of β-keto esters, hydrazines, and aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole rings.
Mecanismo De Acción
The mechanism of action of 4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Arylmethylene]bis(1-methyl-1H-pyrazole): Similar structure but with an aryl group instead of an oxygen bridge.
Bis(pyrazolyl)methane: Lacks the oxygen bridge and has different reactivity and applications.
Uniqueness
4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) is unique due to its oxygen bridge, which imparts distinct chemical properties and reactivity. This structural feature allows it to form stable complexes with metal ions, making it valuable in coordination chemistry and catalysis .
Propiedades
IUPAC Name |
1-methyl-4-[(1-methylpyrazol-4-yl)methoxymethyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-13-5-9(3-11-13)7-15-8-10-4-12-14(2)6-10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJDTFCEZWBMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COCC2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


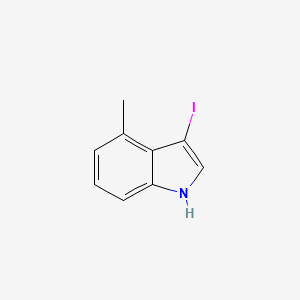
amine](/img/structure/B1407075.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)
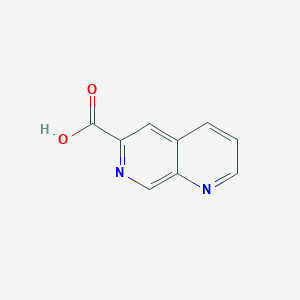
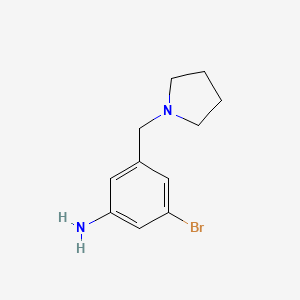
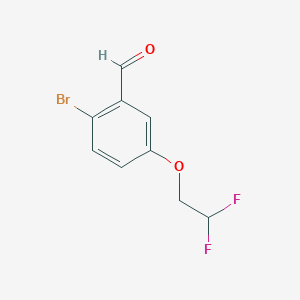
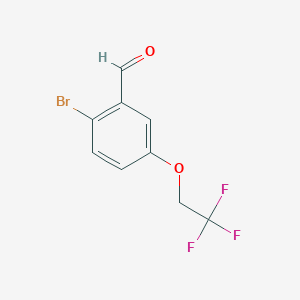
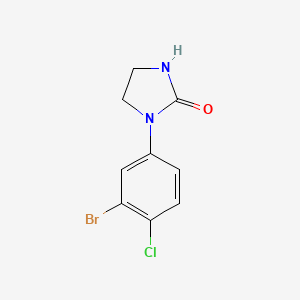
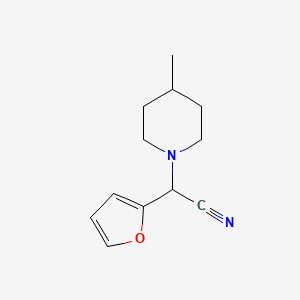
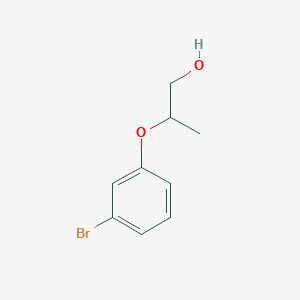
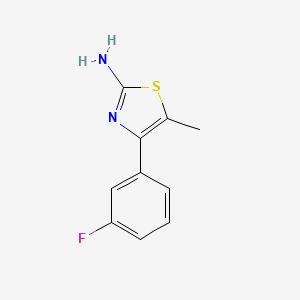

amine](/img/structure/B1407091.png)

